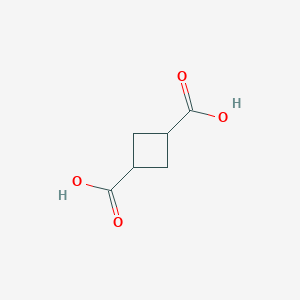

cis-Cyclobutane-1,3-dicarboxylic acid

Descripción general

Descripción

Cis-cyclobutane-1,3-dicarboxylic acid is a chemical compound that is part of the cyclobutane family, which is characterized by a four-membered ring structure. This compound has two carboxylic acid groups at the 1 and 3 positions of the cyclobutane ring. The presence of these functional groups imparts certain chemical properties to the molecule, such as acidity and the ability to participate in various chemical reactions.

Synthesis Analysis

The synthesis of cyclobutane derivatives has been a subject of interest due to their potential applications in pharmaceuticals and materials science. For instance, the synthesis of 2-aminocyclobutane-1-carboxylic acid derivatives has been achieved through enantiodivergent synthetic sequences, which are important for the incorporation into rigid beta-peptides . Additionally, the synthesis of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid has been established, allowing for the preparation of protected homo-oligomers . A photochemical route has been utilized to synthesize hydroxy derivatives of 2-aminocyclobutane-1-carboxylic acid with an all-cis geometry, demonstrating the versatility of synthetic methods . Moreover, a scale-up synthesis of a deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivative has been achieved using continuous photo flow chemistry, indicating the potential for industrial-scale production .

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied using various analytical techniques. NMR structural studies and DFT theoretical calculations have shown that the cyclobutane ring acts as a structure-promoting unit, leading to the formation of strong intramolecular hydrogen bonds and conferring high rigidity to the molecules . Conformational analysis of oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid has suggested a strong preference for a well-defined strand-like structure, with the backbone topology and ring orientations differing from non-fluorinated counterparts .

Chemical Reactions Analysis

Cyclobutane derivatives can participate in a variety of chemical reactions. The synthesis of trans-1-aminocyclobutane-1,3-dicarboxylic acid and related compounds has been explored for their potential as agonists or antagonists at excitatory amino acid receptors, such as NMDA receptors . The ability to synthesize both cis and trans isomers of aminocyclobutanecarboxylic acids provides a platform for studying the stereochemical influences on biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutane derivatives are influenced by their stereochemistry. For example, the pKa values of the carboxylic acid functions of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids are the same, but the values for the amino groups differ slightly, likely due to different interactions with the fluorine atoms . The synthesis and applications of cis- and trans-2-substituted cyclobutanones have also been investigated, demonstrating the importance of these compounds in the detection of irradiation products in lipid-containing foods .

Aplicaciones Científicas De Investigación

Summary of the Application

Cis-Cyclobutane-1,3-dicarboxylic acid (CBDA) and its derivatives are promising building blocks in materials science . They can be readily produced from commercially available starting materials, including many biobased chemicals, and have desired properties such as cleavability .

Methods of Application

A synthetic approach was developed by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid . This method builds a foundation for investigating the properties and applications of this useful diacid .

Results or Outcomes

The X-ray crystal structure of CBDA-4, a derivative of CBDA, was determined for the first time . The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Application in Polymer Synthesis

Summary of the Application

CBDA and its derivatives can be used to produce both thermoplastics and thermosets with excellent properties . In these polymers, CBDA served as either a diacid monomer or cross-linker .

Methods of Application

A preliminary study showed that CBDE-5 and CBDA-5 could be used as renewable building blocks to produce fully biobased polyesters .

Results or Outcomes

The study demonstrated the potential of CBDA and its derivatives in producing high-quality biobased polyesters .

Application in Coordination Chemistry

Summary of the Application

CBDA can be used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method .

Methods of Application

The specific method involves treating CBDA with lithium carbonate .

Results or Outcomes

The resulting Eu +3 based MOF is applicable as a selective chemical sensor for detecting CH3OH due to its high luminescence quantum yield .

Application in Mass Spectrometry

Summary of the Application

CBDA can be used in the preparation of internal standards for drug candidate compounds in quantitative mass spectrometry analyses in nonclinical and clinical pharmacokinetic studies .

Methods of Application

The product is applied to the synthesis of cis-3-((benzyloxycarbonyl)methyl-d2)cyclobutane-1,2,4-d3-carboxylic acid .

Results or Outcomes

The application of CBDA in this context helps in the preparation of internal standards for drug candidate compounds .

Application in Chemical Communications

Summary of the Application

CBDA can be used in the scalable synthesis of β-truxinic acid (CBDA-4) by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .

Methods of Application

The synthetic approach involves capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .

Results or Outcomes

The X-ray crystal structure of CBDA-4 was determined for the first time. The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .

Application in Quantitative Mass Spectrometry Analyses

Summary of the Application

CBDA can be used in the preparation of internal standards for drug candidate compounds in quantitative mass spectrometry analyses in nonclinical and clinical pharmacokinetic studies .

Methods of Application

The product is applied to the synthesis of cis-3-((benzyloxycarbonyl)methyl-d2)cyclobutane-1,2,4-d3-carboxylic acid .

Results or Outcomes

The application of CBDA in this context helps in the preparation of internal standards for drug candidate compounds .

Direcciones Futuras

Propiedades

IUPAC Name |

cyclobutane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c7-5(8)3-1-4(2-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHYNUWZLKTEEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178702 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Cyclobutane-1,3-dicarboxylic acid | |

CAS RN |

2398-16-5 | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Cyclobutane-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-dicarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

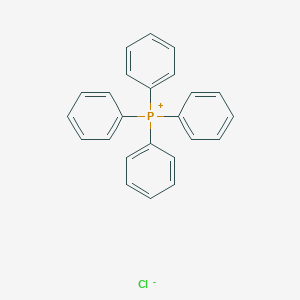

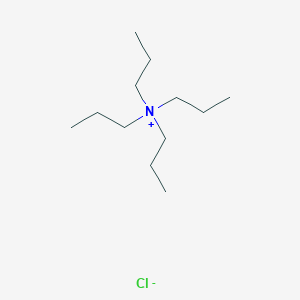

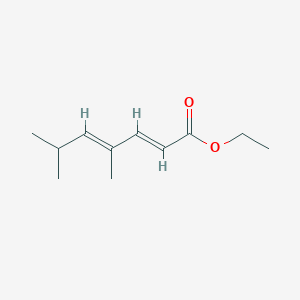

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)

![Thiazolo[5,4-c]pyridine](/img/structure/B153566.png)

![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[2,3-c]pyridine](/img/structure/B153571.png)

![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)

![Thieno[3,2-b]pyridine](/img/structure/B153574.png)